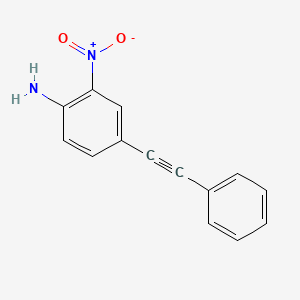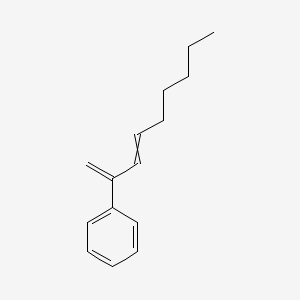![molecular formula C12H14O B14298917 Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- CAS No. 126110-28-9](/img/structure/B14298917.png)
Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-: is a bicyclic compound characterized by a hexane ring fused with a cyclopropane ring and a hydroxyl group at the second position, along with a phenyl group attached to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Annulation Reactions: One common method for synthesizing bicyclo[3.1.0]hexanes involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Photocatalytic Cycloaddition: Another method involves a photocatalytic cycloaddition reaction that provides access to polysubstituted bicyclo[2.1.1]hexanes.
Industrial Production Methods: Industrial production methods for bicyclo[3.1.0]hexan-2-ol, 2-phenyl- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming bicyclo[3.1.0]hexane derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of bicyclo[3.1.0]hexane derivatives.
Substitution: Formation of various substituted bicyclo[3.1.0]hexane compounds.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- serves as a valuable building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug design and development.
Biology:
Biological Studies: The compound can be used in studies to understand the interactions of bicyclic structures with biological molecules.
Medicine:
Drug Development: Its structural features may be exploited to develop new pharmaceuticals with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which bicyclo[3.1.0]hexan-2-ol, 2-phenyl- exerts its effects depends on its interactions with molecular targets. The hydroxyl group and the phenyl group play crucial roles in these interactions, potentially involving hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound has a similar bicyclic structure but with different substituents.
Bicyclo[2.1.1]hexanes: These compounds have a different ring fusion pattern but share some structural similarities.
Uniqueness: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon atom, which imparts distinct chemical and physical properties compared to other bicyclic compounds.
Propriétés
Numéro CAS |
126110-28-9 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-phenylbicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C12H14O/c13-12(7-6-9-8-11(9)12)10-4-2-1-3-5-10/h1-5,9,11,13H,6-8H2 |
Clé InChI |
MGJXZLRYSZHEPB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2C1C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
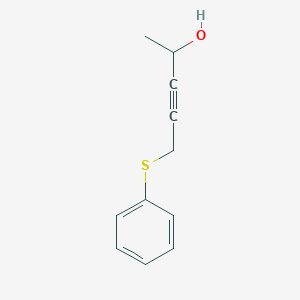
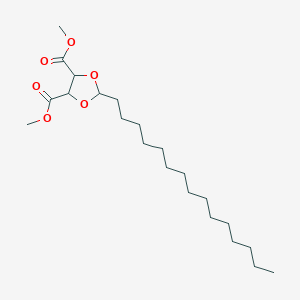
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
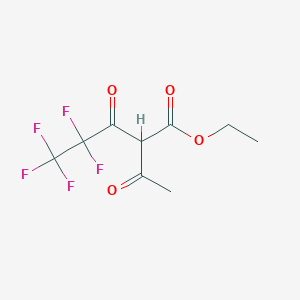
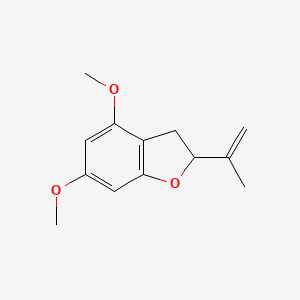
![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
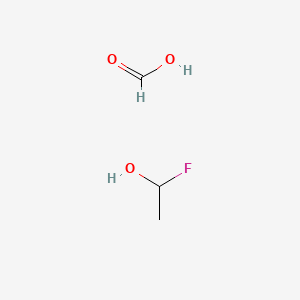
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
